molecular formula C6H10ClNO4S B15272020 1-(Chlorosulfonyl)piperidine-4-carboxylic acid

1-(Chlorosulfonyl)piperidine-4-carboxylic acid

Cat. No.: B15272020
M. Wt: 227.67 g/mol
InChI Key: XXXDNWNRXLNQQQ-UHFFFAOYSA-N
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Description

1-(Chlorosulfonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals. The compound this compound is characterized by the presence of a chlorosulfonyl group attached to the piperidine ring, which imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorosulfonyl)piperidine-4-carboxylic acid typically involves the chlorosulfonation of piperidine-4-carboxylic acid. The reaction is carried out by treating piperidine-4-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: Piperidine-4-carboxylic acid

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.

The resulting product is this compound, which can be purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chlorosulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrogen chloride.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(Chlorosulfonyl)piperidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the chlorosulfonyl functional group into target molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chlorosulfonyl)piperidine-4-carboxylic acid is primarily related to its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

1-(Chlorosulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    4-Chlorosulfonyl-piperidine-1-carboxylic acid ethyl ester: This compound has an ethyl ester group instead of a carboxylic acid group, which affects its reactivity and solubility.

    Piperidine-4-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Piperidine-4-sulfonic acid: Contains a sulfonic acid group instead of a chlorosulfonyl group, which influences its acidity and reactivity.

The uniqueness of this compound lies in its combination of the piperidine ring and the chlorosulfonyl functional group, providing a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

1-chlorosulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXDNWNRXLNQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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